

Application Notes and Protocols: Use of Apilimod Mesylate in CRISPR-Based Genetic Screens

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Compound of Interest

Compound Name: *Apilimod Mesylate*

Cat. No.: *B1663033*

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Introduction

Apilimod mesylate is a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKfyve, Apilimod disrupts lysosomal homeostasis, leading to cytotoxic effects in certain cancer cell lines, particularly B-cell non-Hodgkin lymphoma (B-NHL). This unique mechanism of action makes Apilimod a valuable tool for chemical biology and drug development.

CRISPR-based genetic screens are powerful tools for identifying genes that modulate cellular responses to small molecules. When combined with Apilimod treatment, these screens can uncover key genetic determinants of sensitivity and resistance, providing insights into the drug's mechanism of action and identifying potential combination therapies. This document provides detailed application notes and protocols for utilizing **Apilimod Mesylate** in CRISPR-based genetic screens.

Mechanism of Action

Apilimod's primary target is PIKfyve, which catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P). PI(3,5)P₂ is a low-

abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P2, causing enlarged endosomes and lysosomes and impairing autophagic flux. This disruption of lysosomal function is central to Apilimod's cytotoxic effects.

One of the key downstream effects of PIKfyve inhibition is the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, which keeps it in the cytoplasm. Apilimod-induced inhibition of PIKfyve leads to TFEB dephosphorylation and nuclear translocation, driving the expression of lysosomal and autophagic genes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation

Quantitative Data from Apilimod CRISPR Screens

Several studies have utilized CRISPR screens to investigate the genetic basis of Apilimod's activity. A genome-wide CRISPR/Cas9 knockout screen in the SU-DHL-10 B-NHL cell line identified several genes whose loss confers resistance to Apilimod.[\[6\]](#) Another CRISPRi screen identified PIKfyve as a suppressor of obinutuzumab-induced cell death, a finding validated with Apilimod.[\[7\]](#) Furthermore, a genome-wide CRISPR screen in human renal tubular epithelial cells identified Apilimod as a potential therapeutic agent for cisplatin-induced kidney injury.[\[8\]](#)

The following table summarizes key quantitative findings from a genome-wide CRISPR screen designed to identify genes that modulate sensitivity to Apilimod in B-NHL cells.

Gene	Description	Role in Apilimod Sensitivity	Statistical Metric (e.g., Z-score, FDR)	Reference
TFEB	Transcription factor EB	Knockout confers partial resistance	FDR \leq 0.01	[9]
CLCN7	H ⁺ /Cl ⁻ exchange transporter 7	Knockout confers complete resistance	FDR \leq 0.01	[9]
OSTM1	Osteopetrosis associated transmembrane protein 1	Knockout confers complete resistance	FDR \leq 0.01	[9]
SNX10	Sorting nexin 10	Knockout confers resistance	FDR \leq 0.01	[9]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify Genes Modulating Apilimod Sensitivity

This protocol is adapted from the methodology used to screen for Apilimod sensitivity in the SU-DHL-10 B-NHL cell line using the GeCKO v2 library.[\[6\]](#)[\[9\]](#)

Materials:

- SU-DHL-10 cell line (or other B-NHL cell line of interest)
- Cas9-expressing stable cell line (generated by lentiviral transduction and selection)
- Human GeCKO v2 A and B half-libraries (lentiviral pooled library)
- Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for lentivirus production

- Transfection reagent (e.g., PEI)
- Puromycin
- **Apilimod Mesylate**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Genomic DNA extraction kit
- PCR reagents for sgRNA library amplification
- Next-generation sequencing (NGS) platform

Procedure:

- Lentivirus Production:
 - Co-transfect HEK293T cells with the GeCKO v2 library plasmids (A and B libraries separately) and lentiviral packaging plasmids using a suitable transfection reagent.
 - Collect the viral supernatant 48 and 72 hours post-transfection.
 - Pool and filter the supernatant through a 0.45 μm filter.
 - Titer the virus to determine the optimal multiplicity of infection (MOI).
- Lentiviral Transduction of B-NHL Cells:
 - Transduce Cas9-expressing SU-DHL-10 cells with the GeCKO v2 lentiviral library (A and B libraries in parallel) at an MOI of <1 to ensure, on average, one sgRNA integration per cell. A sufficient number of cells should be transduced to achieve at least 1000x coverage of the library.
 - Select transduced cells with puromycin for 7 days.
- Apilimod Treatment and Cell Proliferation Screen:

- Split the population of transduced cells into two groups: a vehicle control (DMSO) group and an Apilimod-treated group.
- Treat the cells with Apilimod at a concentration that results in significant but not complete cell killing (e.g., 300 nM or 600 nM for SU-DHL-10 cells) for 14-21 days.[9] The vehicle control group is treated with an equivalent amount of DMSO.
- Maintain the cell population at a sufficient size to preserve library complexity throughout the screen.
- Genomic DNA Extraction and sgRNA Library Amplification:
 - Harvest cells from both the vehicle control and Apilimod-treated populations.
 - Extract genomic DNA using a commercial kit.
 - Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.
- Next-Generation Sequencing and Data Analysis:
 - Sequence the amplified sgRNA libraries using an NGS platform.
 - Align the sequencing reads to the GeCKO v2 library to determine the abundance of each sgRNA.
 - Identify genes that are enriched or depleted in the Apilimod-treated population compared to the vehicle control using algorithms such as MAGeCK. Genes whose knockout leads to enrichment in the Apilimod-treated group are considered resistance genes.

Protocol 2: Validation of Hits from the CRISPR Screen

This protocol describes the validation of individual gene hits identified in the primary screen.

Materials:

- Cas9-expressing B-NHL cell line

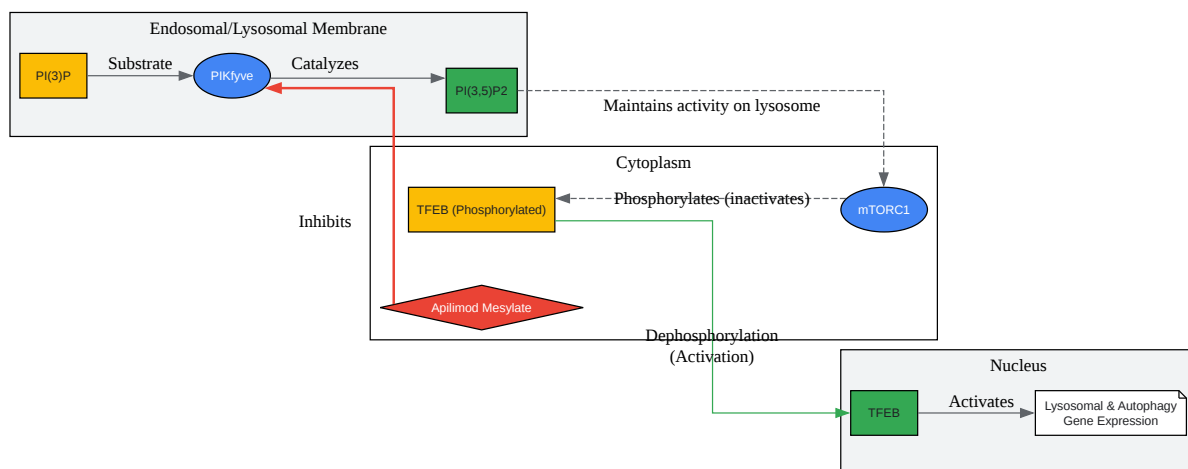
- Lentiviral vectors for expressing individual sgRNAs
- sgRNA sequences targeting the gene of interest and non-targeting controls
- **Apilimod Mesylate**
- Cell viability assay reagent (e.g., CellTiter-Glo)

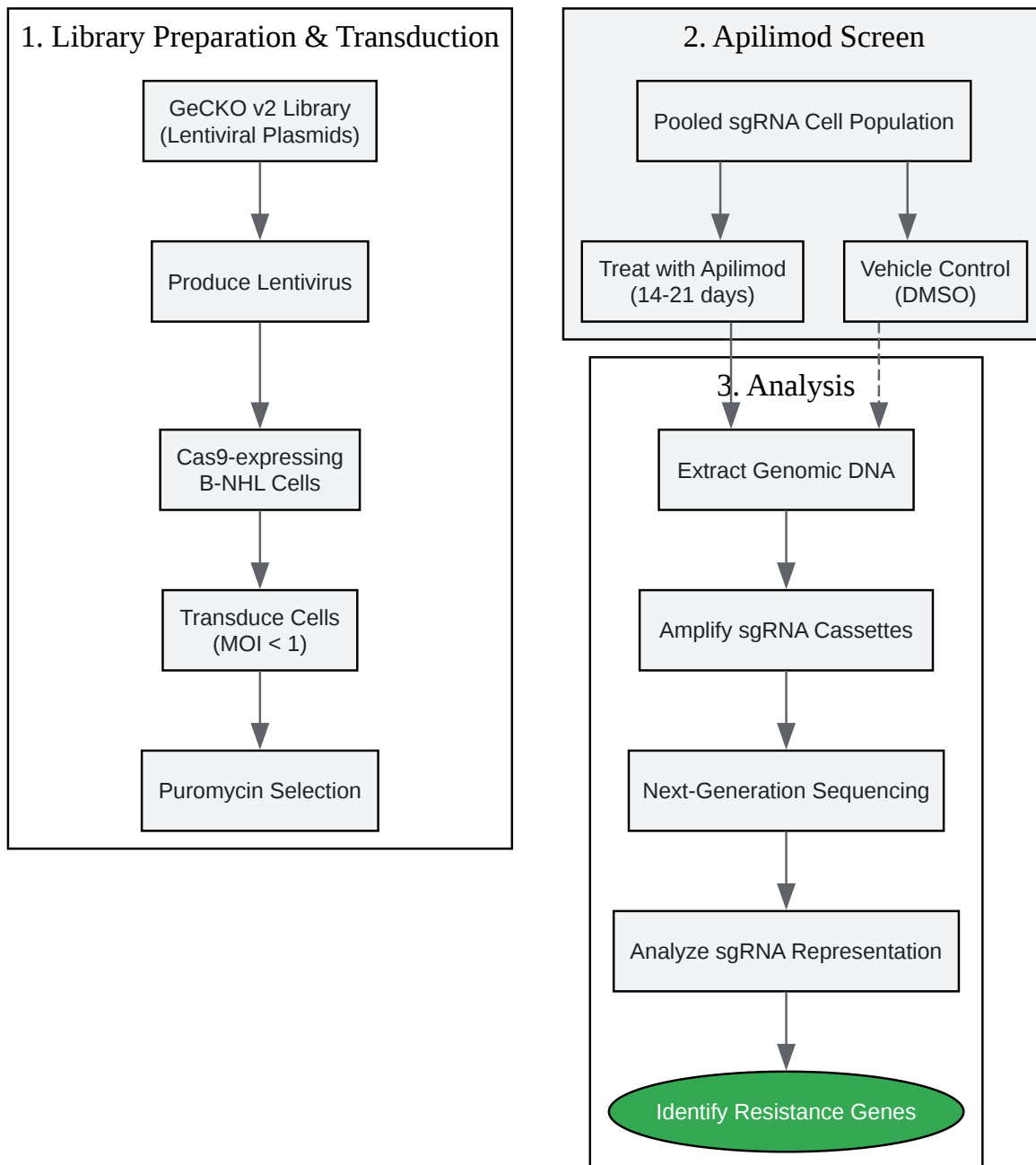
Procedure:

- Generation of Individual Gene Knockout Cell Lines:
 - Clone individual sgRNA sequences targeting the gene of interest and non-targeting control sgRNAs into a lentiviral vector.
 - Produce lentivirus for each sgRNA construct as described in Protocol 1.
 - Transduce the Cas9-expressing B-NHL cell line with the individual sgRNA lentiviruses.
 - Select transduced cells with the appropriate antibiotic.
 - Confirm gene knockout by Western blot or genomic sequencing.
- Cell Viability Assay:
 - Seed the individual gene knockout and control cell lines in a 96-well plate.
 - Treat the cells with a range of Apilimod concentrations for 72 hours.
 - Measure cell viability using a reagent such as CellTiter-Glo.
 - Determine the IC₅₀ value for each cell line to assess changes in Apilimod sensitivity.

Visualizations

Signaling Pathways and Experimental Workflows





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